molecular formula C23H38O B1682746 Teprenone CAS No. 6809-52-5

Teprenone

Cat. No.: B1682746
CAS No.: 6809-52-5
M. Wt: 330.5 g/mol
InChI Key: HUCXKZBETONXFO-NJFMWZAGSA-N
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Description

Teprenone is a synthetic acyclic polyisoprenoid compound developed in Japan. It is primarily known for its cytoprotective properties and has been used in the treatment of gastric ulcers and gastritis. The compound is also recognized for its ability to induce the expression of heat shock proteins, particularly Heat Shock Protein 70, which plays a crucial role in cellular protection against various stressors.

Preparation Methods

Synthetic Routes and Reaction Conditions

Teprenone can be synthesized through the reaction of geranyl linalool with methyl acetoacetate in the presence of an aluminum catalyst . The reaction conditions typically involve maintaining a controlled temperature and pressure to ensure optimal yield and purity of the product.

Industrial Production Methods

In industrial settings, the production of geranylgeranylacetone involves large-scale synthesis using similar reaction conditions as in laboratory settings. The process is optimized for efficiency and cost-effectiveness, often employing continuous flow reactors and advanced purification techniques to achieve high purity levels.

Chemical Reactions Analysis

Types of Reactions

Teprenone undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form different products, depending on the oxidizing agents and conditions used.

    Reduction: Reduction reactions can convert geranylgeranylacetone into more saturated derivatives.

    Substitution: The compound can participate in substitution reactions, where functional groups are replaced by other groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.

    Substitution: Various nucleophiles and electrophiles can be employed, depending on the desired substitution product.

Major Products Formed

Scientific Research Applications

Gastrointestinal Applications

Teprenone is primarily recognized for its protective effects on the gastric mucosa, particularly in the context of non-steroidal anti-inflammatory drug (NSAID) use.

Prevention of NSAID-Induced Gastric Injury

A meta-analysis involving seven randomized controlled trials demonstrated that this compound significantly reduces the risk of gastrointestinal ulcers in patients taking NSAIDs. The analysis showed a relative risk reduction of 63% for ulcers after 12 weeks of treatment compared to control groups .

Table 1: Summary of RCTs on this compound for NSAID-Induced Gastric Injury

StudyLocationPopulationDosageControlSample SizeFollow-up
Chitapanarux et al.ThailandAspirin-naïve patients150 mg/dayPlacebo13012 weeks
Takeuchi et al.JapanPatients on low-dose aspirin150 mg/dayFamotidine6612 weeks
Xiong et al.ChinaRheumatic disease patients150 mg/dayNo drug4012 weeks

The results indicated that this compound not only reduced the incidence of ulcers but also improved gastrointestinal symptom scores over time .

Mucosal Healing

This compound promotes epithelial regeneration by increasing mucosal hexosamine content, which is crucial for maintaining gastric mucosal integrity. A clinical evaluation highlighted its ability to enhance white scar formation and protect against mucosal injury .

Neuroprotective Effects

This compound has emerged as a potential therapeutic agent in the treatment of neurodegenerative diseases, particularly Alzheimer's disease.

Alzheimer's Disease

A randomized controlled trial assessed the efficacy of this compound in combination with donepezil for patients with mild to moderate Alzheimer's disease. The study found that while overall cognitive scores did not differ significantly between groups, this compound treatment was associated with improved Mini-Mental State Examination scores, particularly in patients with early-stage atrophy in the medial temporal area .

Table 2: Study Overview on this compound for Alzheimer's Disease

Study DesignPopulationTreatment GroupControl GroupKey Outcome
RCTMild to moderate AD patientsDonepezil + this compoundDonepezil + PlaceboImproved MMSE scores

This suggests that this compound may have a role in delaying cognitive decline when administered early in the disease progression.

Combination Therapy Studies

Recent studies have explored the synergistic effects of combining this compound with traditional herbal treatments.

Xiaochaihu Decoction and this compound

A study investigated the combined effects of Xiaochaihu decoction and this compound on chronic atrophic gastritis (CAG). Results showed significant improvements in T lymphocyte counts and reduced COX-2 expression in gastric mucosa among patients receiving the combination therapy compared to those receiving this compound alone .

Mechanism of Action

Teprenone exerts its effects primarily through the induction of heat shock proteins, particularly Heat Shock Protein 70. This protein helps protect cells from stress by stabilizing proteins and preventing their aggregation. The compound also activates the thioredoxin redox system, which plays a crucial role in reducing oxidative stress and inflammation .

Comparison with Similar Compounds

Teprenone is unique in its ability to induce heat shock proteins and activate the thioredoxin redox system. Similar compounds include:

    Farnesylacetone: Another polyisoprenoid with similar protective properties but different molecular targets.

    Geranylgeraniol: A related compound with similar structural features but distinct biological activities.

This compound stands out due to its potent induction of Heat Shock Protein 70 and its broad range of protective effects in various biological systems.

Biological Activity

Teprenone, also known as geranylgeranylacetone, is a synthetic compound primarily recognized for its gastroprotective and anti-ulcer properties. It has been extensively studied for its biological activities, particularly in the context of gastrointestinal health, cellular stress responses, and potential neuroprotective effects. This article explores the multifaceted biological activities of this compound, supported by various research findings and case studies.

Gastroprotective Effects

This compound has demonstrated significant efficacy in protecting against gastrointestinal (GI) injuries induced by non-steroidal anti-inflammatory drugs (NSAIDs) and other stressors. A systematic review and meta-analysis indicated that this compound significantly reduces the incidence of GI ulcers by approximately 63% compared to placebo over a 12-week period. The pooled data from multiple studies showed a statistically significant reduction in GI symptoms for patients treated with this compound .

Case Study: NSAID-Induced Gastric Injury

A clinical trial involving 137 patients assessed the protective effects of this compound in individuals taking aspirin. The results showed that the incidence of gastric mucosal injuries was significantly lower in the aspirin plus this compound group compared to the aspirin-only group (43.5% vs. 7.7%) . The following table summarizes key findings from this study:

GroupIncidence of Gastric Injuries (%)Number of PatientsFollow-Up Period
Aspirin only43.58512 months
Aspirin + this compound7.75212 months

Cellular Stress Response

This compound has been shown to enhance cellular resilience under stress conditions, particularly through the upregulation of heat shock proteins (HSPs). In a study involving juvenile largemouth bass subjected to heat stress, dietary this compound significantly improved thermal tolerance and reduced liver damage by enhancing antioxidant capacity and increasing levels of HSPs such as HSP70 and HSPA5 . The following data highlights these findings:

Heat Shock Protein Expression

Treatment GroupCritical Thermal Maxima (°C)Serum Cortisol (ng/mL)HSP70 Expression (Western Blot)
Control (T0)2415Low
This compound 200 mg/kg (T200)3010High
This compound 400 mg/kg (T400)328Higher
This compound 800 mg/kg (T800)346Highest

Antimicrobial Activity

Research also indicates that this compound possesses antibacterial properties, particularly against Staphylococcus aureus. In vitro studies demonstrated that this compound effectively inhibited bacterial growth at concentrations as low as 5 μg/mL . This antimicrobial activity is crucial for its potential therapeutic applications beyond gastrointestinal protection.

Neuroprotective Potential

Emerging evidence suggests that this compound may have neuroprotective effects, particularly in the context of neurodegenerative diseases such as Alzheimer's disease. A clinical trial indicated that administering this compound before atrophy progression in medial temporal areas could be beneficial for Alzheimer's patients . This highlights its potential role in mitigating cognitive decline associated with aging.

Q & A

Basic Research Questions

Q. How can researchers experimentally determine Teprenone's mechanism of HSP induction?

  • Methodology : Use in vitro models (e.g., gastric mucosal cells) to measure HSP70, HSP60, and HSP90 expression via Western blotting or RT-PCR after this compound exposure. Monitor time-dependent changes (e.g., 30–60 minutes post-treatment) and compare with stress-induced conditions (e.g., ethanol exposure) .
  • Key Parameters : Lactate dehydrogenase (LDH) release, HSP mRNA levels, and heat shock factor 1 (HSF1) activation.

Q. What standardized analytical methods are used for this compound purity and isomer quantification?

  • Methodology : High-performance liquid chromatography (HPLC/UV) and gas chromatography (GC/FID) as per Japanese Pharmacopoeia (JP) guidelines. Validate using parameters like resolution (Rs), retention time, and relative standard deviation (RSD ≤ 2.0%) for mono-cis and all-trans isomers .
  • Advanced Alternative : Subcritical fluid chromatography (SubFC) with porous graphite columns reduces run time (<10 min) and improves isomer resolution .

Q. Which animal models are appropriate for studying this compound’s gastroprotective effects?

  • Methodology : Use rat gastric ulcer models induced by ethanol or stress. Administer this compound orally (200 mg/kg) and measure ulcer index, mucosal blood flow, and HSP70 expression in gastric tissues .
  • Endpoint Metrics : Histopathological analysis, HSP72 levels via immunohistochemistry, and TUNEL assays for apoptosis.

Advanced Research Questions

Q. How should clinical trials address contradictory findings in this compound’s efficacy (e.g., COVID-19 vs. gastric protection)?

  • Methodology : Design randomized controlled trials (RCTs) stratified by comorbidities (e.g., hypertension, diabetes) and adjust dosing (e.g., higher doses for lung tissue penetration). Use endpoints like intubation rates or cytokine storm biomarkers (e.g., IL-6, CRP) .
  • Data Analysis : Apply multivariate regression to control for confounders (e.g., timing of drug administration, concurrent therapies).

Q. What experimental strategies optimize this compound’s bioavailability in novel applications (e.g., neuroprotection)?

  • Methodology : Conduct bioequivalence studies using crossover designs in healthy volunteers under fasting conditions. Measure plasma concentration-time profiles (AUC, Cmax) and compare formulations .
  • Advanced Techniques : Use physiologically based pharmacokinetic (PBPK) modeling to predict tissue-specific distribution, particularly for blood-brain barrier penetration.

Q. How can researchers resolve discrepancies between in vitro HSP induction and in vivo therapeutic outcomes?

  • Methodology : Perform transcriptomic profiling (RNA-seq) of this compound-treated cells vs. animal/human tissues to identify context-dependent HSP regulatory networks. Validate using CRISPR/Cas9-mediated HSP gene knockouts .
  • Statistical Tools : Meta-analysis of preclinical and clinical data to assess dose-response relationships and publication bias .

Q. Methodological Comparison Tables

Table 1: Analytical Methods for this compound Isomer Separation

MethodResolution (Rs)Run TimePrecision (RSD)Reference
HPLC/UVPartial~20 min≤2.0%
GC/FIDComplete~20 min≤2.0%
SubFC/PGCHigh<10 min≤2.0%

Table 2: In Vivo Efficacy of this compound in Preclinical Models

ModelDose (mg/kg)Key OutcomeReference
Rat Gastric Ulcer200↓ Ulcer area, ↑ HSP70
Mouse Radiation Injury200↓ Intestinal damage, ↑ HSP72
Rat Glaucoma200↓ Retinal ganglion cell loss

Q. Key Considerations for Research Design

  • Contradictory Data : In COVID-19 trials, this compound’s lack of efficacy may stem from suboptimal dosing (gastric vs. pulmonary targeting) or delayed administration. Use pharmacokinetic/pharmacodynamic (PK/PD) modeling to refine protocols .
  • Synergistic Effects : Evaluate interactions with NSAIDs or anticoagulants using in vitro cytochrome P450 inhibition assays and clinical pharmacokinetic studies .

Properties

IUPAC Name

(5E,9E,13E)-6,10,14,18-tetramethylnonadeca-5,9,13,17-tetraen-2-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H38O/c1-19(2)11-7-12-20(3)13-8-14-21(4)15-9-16-22(5)17-10-18-23(6)24/h11,13,15,17H,7-10,12,14,16,18H2,1-6H3/b20-13+,21-15+,22-17+
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HUCXKZBETONXFO-NJFMWZAGSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=CCCC(=CCCC(=CCCC(=CCCC(=O)C)C)C)C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(=CCC/C(=C/CC/C(=C/CC/C(=C/CCC(=O)C)/C)/C)/C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H38O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID901166719
Record name (5E,9E,13E)-6,10,14,18-Tetramethyl-5,9,13,17-nonadecatetraen-2-one
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Molecular Weight

330.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Mechanism of Action

Teprenone acts as an anti-ulcer and gastric mucoprotective agent used to treat gastric ulcers and gastritis. Currently, the full mechanisms of action are still unclear.
Record name Teprenone
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CAS No.

3796-63-2, 6809-52-5
Record name (5E,9E,13E)-6,10,14,18-Tetramethyl-5,9,13,17-nonadecatetraen-2-one
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Record name Tetraprenylacetone
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Record name Teprenone [INN:JAN]
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Record name (5E,9E,13E)-6,10,14,18-Tetramethyl-5,9,13,17-nonadecatetraen-2-one
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Record name (5E,9E,13E)-6,10,14,18-tetramethylnonadeca-5,9,13,17-tetraen-2-one
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Retrosynthesis Analysis

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